molecular formula C7H11NO2S B565969 (S)-S-Ethyl 5-oxopyrrolidine-2-carbothioate CAS No. 1298024-11-9

(S)-S-Ethyl 5-oxopyrrolidine-2-carbothioate

Cat. No. B565969
CAS RN: 1298024-11-9
M. Wt: 173.23
InChI Key: QASNJGKXGZXCTA-YFKPBYRVSA-N
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Description

“(S)-S-Ethyl 5-oxopyrrolidine-2-carbothioate” is also known as “5-Oxo-2-pyrrolidinecarbothioic Acid Ethyl Ester” and has the CAS number 1822624-42-9 . It is an intermediate in the preparation of rac-Vigabatrin Hydrochloride (V253010), (-)-Sessilifoliamide C, and (-)-8-Epi-stemoamide . The compound appears as a yellow oil .


Molecular Structure Analysis

The molecular weight of “(S)-S-Ethyl 5-oxopyrrolidine-2-carbothioate” is 173.23, and its molecular formula is C7H11NO2S . The IUPAC name is O-ethyl 5-oxopyrrolidine-2-carbothioate . The canonical SMILES string is CCOC(=S)C1CCC(=O)N1 .


Physical And Chemical Properties Analysis

“(S)-S-Ethyl 5-oxopyrrolidine-2-carbothioate” has a topological polar surface area of 70.4Ų . It has a rotatable bond count of 3 . The compound is soluble in dichloromethane and ethyl acetate .

properties

IUPAC Name

S-ethyl (2S)-5-oxopyrrolidine-2-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASNJGKXGZXCTA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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